6-[methyl(propyl)amino]pyridine-3-carboxylic acid
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Overview
Description
6-[methyl(propyl)amino]pyridine-3-carboxylic acid is an organic compound with the molecular formula C10H14N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
The synthesis of 6-[methyl(propyl)amino]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-nitropyridine with propylamine, followed by reduction and subsequent carboxylation. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon .
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
6-[methyl(propyl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .
Scientific Research Applications
6-[methyl(propyl)amino]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 6-[methyl(propyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their conformation and activity .
Comparison with Similar Compounds
6-[methyl(propyl)amino]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
6-amino-3-methylpyridine-2-carboxylic acid: This compound has a similar structure but differs in the position and type of substituents on the pyridine ring.
3-(propylamino)pyridine-2-carboxylic acid: This compound has a propylamino group at a different position on the pyridine ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
960060-94-0 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6-[methyl(propyl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-3-6-12(2)9-5-4-8(7-11-9)10(13)14/h4-5,7H,3,6H2,1-2H3,(H,13,14) |
InChI Key |
AJWIZXYVDOQHND-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C1=NC=C(C=C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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